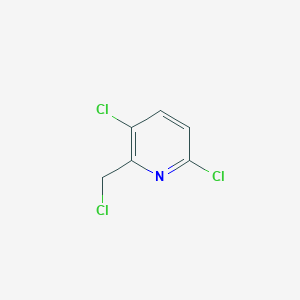

3,6-Dichloro-2-(chloromethyl)pyridine

Cat. No. B1321736

Key on ui cas rn:

58803-95-5

M. Wt: 196.5 g/mol

InChI Key: POFJYFSYZFACOF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04028092

Procedure details

The haloalkylpyridine reactants employed as starting materials in the present invention are readily available or can be prepared according to known procedures or procedures analogous thereto. For example, the 3,6-dichloro-2-chloromethyl pyridine is prepared by converting the methyl ester of 3,6-dichloropyridine carboxylic acid to the corresponding alcohol by reaction with NaBH4 and methanol in the presence of water. The 3,6-dichloro-2-hydroxymethylpyridine product is then reacted with thionyl chloride in the presence of a catalytic amount of pyridine hydrochloride at temperatures of about 65° C. for a period of from about 15 to about 20 minutes. The thionylchloride is then removed by evaporation and the residue cooled, mixed with ice and then extracted with hexane. The desired 3,6-dichloro-2-chloromethyl pyridine reactant is obtained as a light yellow oil. Other haloalkyl pyridine starting materials can be prepared in an analogous manner.

[Compound]

Name

haloalkylpyridine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:3]([C:9](O)=O)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[BH4-].[Na+].[Cl:14]C1C(CO)=NC(Cl)=CC=1.S(Cl)(Cl)=O.Cl.N1C=CC=CC=1>O.CO>[Cl:1][C:2]1[C:3]([CH2:9][Cl:14])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:1.2,5.6|

|

Inputs

Step One

[Compound]

|

Name

|

haloalkylpyridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=NC(=CC1)Cl)C(=O)O

|

Step Four

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=NC(=CC1)Cl)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The thionylchloride is then removed by evaporation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the residue cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with ice

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with hexane

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=NC(=CC1)Cl)CCl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |